
3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a Boc-protected amino group and an amino-m-tolyl-ethyl side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine typically involves multiple steps, starting from commercially available starting materials The Boc-protection of the amino group is a crucial step in the synthesis, which is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical pathways. The compound’s unique structure enables it to bind to specific sites on target molecules, modulating their activity and leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-n-Boc-amino-1-(2-amino-1-phenyl-ethyl)-pyrrolidine: Similar structure but with a phenyl group instead of a m-tolyl group.
3-n-Boc-amino-1-(2-amino-1-p-tolyl-ethyl)-pyrrolidine: Similar structure but with a p-tolyl group instead of a m-tolyl group.
Uniqueness
3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Propriétés
Numéro CAS |
886365-11-3 |
|---|---|
Formule moléculaire |
C18H29N3O2 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
tert-butyl N-[1-[2-amino-1-(3-methylphenyl)ethyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C18H29N3O2/c1-13-6-5-7-14(10-13)16(11-19)21-9-8-15(12-21)20-17(22)23-18(2,3)4/h5-7,10,15-16H,8-9,11-12,19H2,1-4H3,(H,20,22) |
Clé InChI |
ITPUKCZTUMISDI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(CN)N2CCC(C2)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11768961.png)
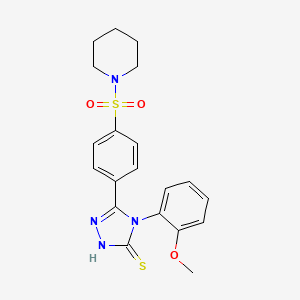
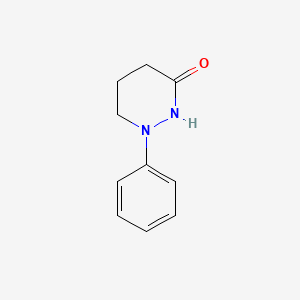

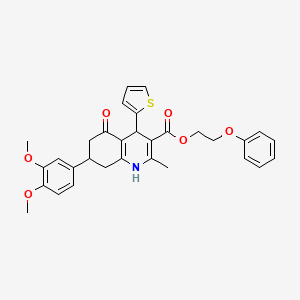
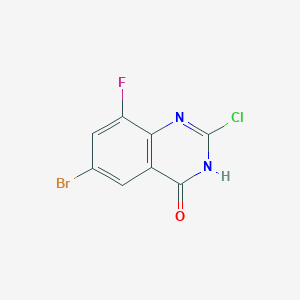

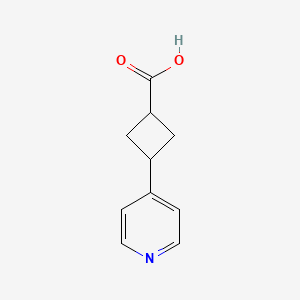
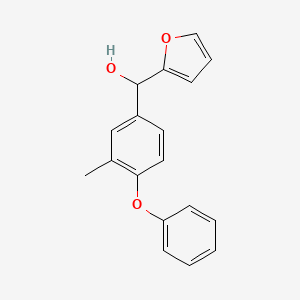
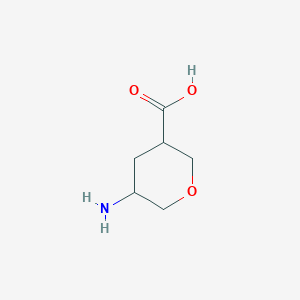
![4-Methoxy-2-methylbenzo[d]thiazole-5-carboxylic acid](/img/structure/B11769010.png)
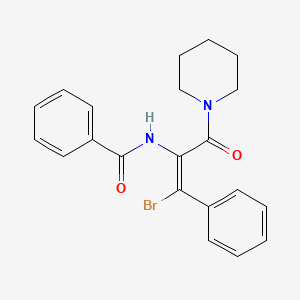
![5-Methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B11769014.png)
